L-Lytidine
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Overview
Description
L-Lytidine is a nucleoside analog that plays a crucial role in various biological processes. It consists of a cytosine base attached to a ribose sugar. This compound is essential in the construction of RNA and DNA molecules, contributing to the transmission and storage of genetic information .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Lytidine can be synthesized through chemical or biosynthetic methods. The chemical synthesis typically involves the reaction of cytosine with D-ribose under specific conditions to form the nucleoside . The reaction conditions often include the use of catalysts and controlled temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often relies on microbial fermentation. Strains of Escherichia coli and Bacillus subtilis are commonly used for this purpose . The fermentation process involves optimizing various factors such as glucose concentration, ammonium sulfate levels, pH, and temperature to maximize yield .
Chemical Reactions Analysis
Types of Reactions
L-Lytidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound may result in the formation of oxides, while reduction may yield reduced forms of the nucleoside .
Scientific Research Applications
L-Lytidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs.
Biology: this compound is involved in the study of genetic information transmission and storage.
Medicine: It is used in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of L-Lytidine involves its incorporation into RNA and DNA molecules, where it plays a role in the transmission and storage of genetic information. It interacts with various molecular targets and pathways, including those involved in protein translation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Lytidine include other nucleoside analogs such as cytidine, uridine, and thymidine .
Uniqueness
This compound is unique in its specific structure and function. Unlike other nucleoside analogs, it has distinct properties that make it particularly useful in certain applications, such as its role in the development of specific antiviral and anticancer drugs .
Properties
Molecular Formula |
C9H13N3O5 |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
4-amino-1-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6+,7?,8-/m0/s1 |
InChI Key |
UHDGCWIWMRVCDJ-WJJYBJGOSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C([C@@H]([C@@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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